Product packaging for 3-Cyano-1-butyl-2-methylisothiourea(Cat. No.:CAS No. 5848-28-2)

3-Cyano-1-butyl-2-methylisothiourea

Cat. No.: B1596741
CAS No.: 5848-28-2
M. Wt: 171.27 g/mol
InChI Key: DLRNKOGRAMLADX-UHFFFAOYSA-N
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Description

Significance of Isothiourea Scaffolds in Contemporary Chemical Research

The isothiourea moiety is a significant structural feature in various fields of chemical research. Thiourea (B124793) and its isomeric form, isothiourea, are recognized for their ability to form biologically active moieties. google.comchemsrc.com The presence of both sulfur and nitrogen atoms allows for the formation of double bonds that are crucial for certain biological interactions. In the agrochemical industry, for instance, thiourea derivatives are valued for their efficacy in protecting crops from various diseases by inhibiting the growth and reproduction of pathogens. google.comchemsrc.comagropages.com The structural versatility of thioureas and isothioureas allows them to be used in the development of fungicides, insecticides, herbicides, and even plant growth regulators. google.comchemsrc.com

Overview of Cyano-Substituted Isothiourea Chemistry

The incorporation of a cyano (C≡N) group into an isothiourea scaffold introduces unique electronic properties to the molecule. Cyano-substituted isothioureas are a subject of interest due to the combined functionalities of the isothiourea and the cyano group. Research into related compounds, such as N-substituted N'-cyano-S-(triorganostannyl)isothioureas, has demonstrated that these molecules can be synthesized and exhibit biological activity, such as antifungal and antibacterial properties. nih.gov The synthesis of such compounds often involves the reaction of a corresponding isothiocyanate with a cyanamide (B42294) derivative. nih.gov

Contextualization of 3-Cyano-1-butyl-2-methylisothiourea within the Broader Isothiourea Class

This compound belongs to the family of N,N',S-trisubstituted isothioureas. Its structure features a butyl group and a cyano group attached to the nitrogen atoms, and a methyl group attached to the sulfur atom. While specific research on this particular compound is not extensively documented in publicly available literature, its structure suggests it would be part of research programs exploring the biological activities of isothiourea derivatives, particularly in the agrochemical sector where similar structures have been investigated for insecticidal properties. google.com

Chemical and Physical Properties

Below is a table summarizing the known physical and chemical properties of This compound .

PropertyValueSource
CAS Number 5848-28-2 google.com
Molecular Formula C7H13N3S google.com
Molecular Weight 171.26 g/mol google.com
Boiling Point 251.2 °C at 760 mmHgChemSrc
Density 1.04 g/cm³ChemSrc
Melting Point Not available in published literature
Spectroscopic Data (NMR, IR, MS) Not available in published literature

Synthesis and Research Findings

Detailed research findings specifically for This compound are limited in the reviewed scientific literature. However, based on the synthesis of analogous N-cyano isothioureas, a plausible synthetic route can be inferred.

A likely method for the preparation of This compound would involve a multi-step process:

Reaction of butyl isothiocyanate with a salt of cyanamide (e.g., sodium cyanamide) to form the corresponding N-butyl-N'-cyanothiourea salt.

Subsequent S-alkylation of this intermediate with a methylating agent, such as methyl iodide, to yield the final product, This compound .

This approach is consistent with general methods for the synthesis of substituted isothioureas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N3S B1596741 3-Cyano-1-butyl-2-methylisothiourea CAS No. 5848-28-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5848-28-2

Molecular Formula

C7H13N3S

Molecular Weight

171.27 g/mol

IUPAC Name

methyl N'-butyl-N-cyanocarbamimidothioate

InChI

InChI=1S/C7H13N3S/c1-3-4-5-9-7(11-2)10-6-8/h3-5H2,1-2H3,(H,9,10)

InChI Key

DLRNKOGRAMLADX-UHFFFAOYSA-N

SMILES

CCCCN=C(NC#N)SC

Canonical SMILES

CCCCN=C(NC#N)SC

Pictograms

Corrosive

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 3 Cyano 1 Butyl 2 Methylisothiourea and Analogues

Established Synthetic Routes for Isothioureas

The formation of the isothiourea core can be accomplished through several reliable and well-documented synthetic strategies. These methods offer versatility in terms of substrate scope and reaction conditions.

Reaction of Amines with Isothiocyanates and Cyanamide (B42294) Derivatives

A primary and widely utilized method for synthesizing thiourea (B124793) derivatives, which are precursors to isothioureas, is the reaction of isothiocyanates with primary or secondary amines. This reaction is typically a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. The resulting thioureas can then be S-alkylated to yield isothioureas. A variety of isothiocyanates can be prepared from corresponding amines using reagents like carbon tetrabromide or phenyl chlorothionoformate. For instance, new N-acyl thiourea derivatives are synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate to form an isothiocyanate intermediate, which then reacts with a heterocyclic amine.

Cyanamide and its derivatives also serve as valuable starting materials. Substituted cyanamides can be prepared by the electrophilic N-cyanation of amines using cyanogen bromide, although this reagent is highly hazardous. Alternative methods have been developed to avoid its use. The reaction of cyanamide with thiols can also lead to the formation of isothioureas.

ReactantsReagent/ConditionsProduct TypeReference
Amine + IsothiocyanateDichloromethane or tert-butanol solutionThiourea
Acid Chloride + Ammonium Thiocyanate, then AmineAnhydrous acetoneN-acyl thiourea
Amine + Phenyl ChlorothionoformateSolid sodium hydroxide, DichloromethaneIsothiocyanate
Aryl Thiourea + HalideNa2CO3, Cu(OH)2, DMSON-aryl cyanamide

Formation via Carbon Disulfide Intermediates

Carbon disulfide (CS₂) is a versatile C1 synthon for the synthesis of thioureas and related compounds. The reaction of primary amines with carbon disulfide, often in the presence of an oxidant, provides a direct route to thioureas. For example, a one-pot reaction of an amine, carbon disulfide, and an oxidant like hydrogen peroxide in water can produce symmetrical and asymmetrical thioureas. Another approach involves the in situ formation of dithiocarbamate salts from amines and CS₂, followed by desulfurization to yield isothiocyanates, which can then be converted to thioureas. This method is notable for its use of readily available starting materials. Efficient protocols have been developed that use reagents like carbon tetrabromide or sodium persulfate to promote the reaction under mild conditions.

The reaction can be summarized in the following table:

Amine Type Reagents Conditions Product Reference
Primary Amines CS₂, Alkyl Isocyanide Ethanol, r.t. Symmetrical Thiourea
Secondary Amines CS₂, Alkyl Isocyanide Ethanol, r.t. Amidinium Cation
Primary Amines CS₂, Oxidant (e.g., H₂O₂) Water Symmetrical/Asymmetrical Thiourea
Aliphatic Primary Amines CS₂ Aqueous medium Di- and Trisubstituted Thiourea

C-S Coupling Reactions and Related Approaches for Isothiourea Core Formation

Modern synthetic methods, including C-S coupling and multicomponent reactions, offer efficient pathways to the isothiourea core. A copper-catalyzed S-arylation of arylthioureas provides a ligand-free method for producing aryl-isothioureas with good yields and short reaction times. Three-component coupling reactions are particularly powerful. For instance, the reaction of alcohols or thiols with N,N-dibromoarylsulfonamides and an isonitrile in the presence of a base yields isoureas and isothioureas in very good yields. Another sustainable approach is a copper(I)-catalyzed three-component reaction between amines, isocyanides, and thiosulfonates, which provides a general route to S-alkyl and S-aryl isothioureas. These methods are valued for their atom economy and ability to construct complex molecules in a single step.

Specific Synthetic Pathways to Cyano-Isothiourea Derivatives

The synthesis of cyano-isothioureas, such as 3-cyano-1-butyl-2-methylisothiourea, requires specific strategies that incorporate the cyano group. This is typically achieved by using cyanated precursors or by introducing the cyano functionality onto an existing isothiourea scaffold.

Utilization of Cyano-Substituted Precursors in Synthesis

A key precursor for the synthesis of N-cyano-S-methylisothioureas is dimethyl N-cyanodithioiminocarbonate. This commercially available and inexpensive reagent reacts with primary or secondary amines, such as arylamines or alkylamines, to yield the corresponding N-substituted-N'-cyano-S-methylisothioureas. The reaction typically involves the dropwise addition of the amine to a solution of dimethyl N-cyanodithioiminocarbonate in a solvent like ethanol, followed by heating. The product often precipitates upon cooling and can be isolated by filtration. This method allows for the direct incorporation of the cyanoimino and S-methyl groups, with the N-substituent being determined by the choice of amine.

PrecursorReactantConditionsProductReference
Dimethyl N-cyanodithioiminocarbonateArylamines or AlkylaminesEthanol, 40-45 °CMethyl N-Substituted-N′-Cyanocarbamimidothioate
Dimethyl N-cyanodithioiminocarbonatePrimary or Secondary Amines-N¹-cyano-S-methylisothioureas

Role of N1-Cyano-S-methylisothioureas in Subsequent Chemical Transformations, including Biguanide Synthesis

N¹-Cyano-S-methylisothioureas are valuable intermediates in organic synthesis, most notably for the preparation of biguanides. The synthesis of biguanides can be achieved through the addition of amines to N¹-cyano-S-methylisothioureas. This reaction leverages the reactivity of the cyano group and the substitution of the thiomethyl group. The process is particularly useful for creating polysubstituted biguanides. In a typical reaction, a double addition of an amine (e.g., butylamine) to an N-substituted-N¹-cyano-S-methylisothiourea in the presence of a Lewis acid like FeCl₃ or ZnCl₂ yields double-substituted biguanides.

The addition of one equivalent of an amine to N¹-cyano-S-methylisothiourea generally leads to the substitution of the thiomethyl group, forming an N-substituted cyanoguanidine. These cyanoguanidines can then react with another amine to form the biguanide structure. Furthermore, N-substituted N'-cyano-S-methylisothioureas can undergo elimination of methyl mercaptan, providing evidence for the formation of N-cyanocarbodiimide intermediates, which are themselves highly reactive species for further transformations.

Advanced Synthetic Techniques and Green Chemistry Approaches in Isothiourea Synthesis

The synthesis of isothioureas and their precursors has evolved beyond traditional solution-based methods, embracing advanced techniques that align with the principles of green chemistry. These modern approaches, including mechanochemistry and continuous flow synthesis, offer significant advantages such as reduced solvent usage, enhanced reaction efficiency, and improved safety profiles.

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free technique for organic synthesis. beilstein-journals.orgbeilstein-journals.org This approach, typically employing manual grinding or automated ball milling, enables the quantitative synthesis of compounds like thioureas without the need for bulk solvents, thereby minimizing waste generation. beilstein-journals.org The solid-state environment of mechanochemical reactions can also lead to different reactivity and product outcomes compared to solution-based synthesis. beilstein-journals.org

The synthesis of thioureas, key precursors to isothioureas, has been effectively demonstrated using mechanochemical methods. For instance, the "click-type" coupling of amines with isothiocyanates proceeds rapidly and quantitatively in a ball mill. beilstein-journals.orgresearchgate.net Automated ball milling at 30 Hz can yield desired thiourea products in as little as 10 minutes. beilstein-journals.org This efficiency has been leveraged for the quantitative transformation of expensive, enantiomerically-pure chiral reagents into functional molecules with maximum synthetic efficiency. beilstein-journals.org

Key advantages of this methodology include:

Solvent-Free Conditions : Reactions are conducted in the solid state, eliminating the need for potentially hazardous and environmentally damaging solvents. beilstein-journals.org

High Yields : Many mechanochemical reactions proceed to completion, providing quantitative or near-quantitative yields of the desired product. researchgate.net

Rapidity : Reaction times are often significantly shorter than conventional methods, sometimes requiring only a few minutes of milling. beilstein-journals.orgbeilstein-journals.org

Novel Reactivity : It has been demonstrated as an effective tool in reaction discovery, highlighting differences in reactivity between solution and solid-state conditions. beilstein-journals.org

One notable application involves the synthesis of N-thiocarbamoyl benzotriazoles, which are unstable in solution but can be prepared as bench-stable solids via mechanochemistry. These intermediates can then be readily converted to either symmetrical or non-symmetrical thioureas in high yields. beilstein-journals.org

ReactantsMethodReaction TimeYieldReference
Anilines + Aromatic IsothiocyanatesAutomated Ball Milling (30 Hz)10 minutesQuantitative beilstein-journals.org
Anilines + CS₂ (promoted by KOH)Mechanochemical Grinding40-45 minutesHigh beilstein-journals.org
N-thiocarbamoyl benzotriazoles + AnilinesMilling10 minutes≥97% beilstein-journals.org

Continuous flow chemistry has become a versatile and powerful tool in modern organic synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com This technology is particularly well-suited for the synthesis of thioureas and for catalytic reactions involving isothioureas.

A continuous-flow method for synthesizing thioureas has been developed using a multicomponent reaction between isocyanides, amines (or amidines), and sulfur. mdpi.comnih.gov A key innovation in this process is the use of an aqueous polysulfide solution, which allows the sulfur to be applied under homogeneous and mild conditions. mdpi.comnih.gov The products often crystallize directly from the reaction mixture after solvent removal and can be isolated by simple filtration. mdpi.com This method has been used to produce a wide range of thioureas, including those containing pyridine and quinoline moieties, in good yields. mdpi.com

Furthermore, isothiourea derivatives have been immobilized on polymer supports for use as organocatalysts in continuous flow systems. acs.orgst-andrews.ac.uk A packed-bed reactor containing a polymer-supported isothiourea catalyst has been used to promote the enantioselective synthesis of various heterocyclic products. acs.orgst-andrews.ac.ukacs.org This setup allows for the continuous generation of the product while the catalyst is retained in the reactor, facilitating easy separation and potential recycling of the catalyst. acs.org This approach has been successfully scaled up, demonstrating its potential for industrial applications. acs.orgst-andrews.ac.uk

Reaction TypeKey Reagents/CatalystSystemKey AdvantageReference
Thiourea SynthesisIsocyanides, Amines, Aqueous PolysulfideMulticomponent Flow ReactorHomogeneous application of sulfur, easy product isolation mdpi.comnih.gov
Enantioselective Michael Addition-CyclizationPolymer-supported Isothiourea (HyperBTM)Packed-Bed ReactorCatalyst recyclability, scalability, high enantiopurity acs.orgst-andrews.ac.ukacs.org

Derivatization of this compound and Related Structures

The isothiourea core is a versatile scaffold that allows for extensive derivatization at its nitrogen and sulfur centers. These modifications can be used to modulate the compound's chemical properties or to construct more complex molecular architectures, such as novel heterocyclic systems.

The nitrogen and sulfur atoms within the isothiourea moiety serve as key handles for chemical modification. The sulfur atom, being nucleophilic in the precursor thiourea, is typically the site of alkylation or arylation to form the S-substituted isothiourea. For instance, a simple and efficient copper-catalyzed, ligand-free method has been developed for the S-arylation of arylthioureas to produce aryl-isothioureas with good yields and broad substrate scope. organic-chemistry.org

The nitrogen atoms offer further opportunities for functionalization. The reactivity of the nitrogen atoms can be influenced by the substituents attached to them. In reactions leading to cyclization, the choice of which nitrogen atom participates can sometimes be controlled by reaction conditions like temperature or solvent. researchgate.net The presence of nitrogen is a critical determinant of the structural diversity and properties of resulting polymers and heterocyclic systems. nih.gov Non-bonding interactions between the sulfur and a nearby nitrogen atom can be utilized to stabilize specific conformations required for biological activity, as seen in the design of certain kinase inhibitors. nih.gov

Isothioureas and their thiourea precursors are valuable building blocks for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, which are prominent scaffolds in medicinal chemistry. acs.orgopenmedicinalchemistryjournal.com

One common strategy involves the reaction of functionalized thioureas with bifunctional electrophiles. For example, thiourea derivatives bearing pendant hydroxyl groups can undergo cyclization with bromoacyl bromides to yield isomeric iminothiazolidinones. researchgate.net In such cases, the regioselectivity of the cyclization—determining which nitrogen atom of the thiourea core is involved—can be controlled by the choice of reaction temperature and solvent. researchgate.net

Isothiourea-catalyzed reactions are also a powerful method for constructing heterocyclic systems. Chiral isothiourea catalysts, such as HyperBTM, can catalyze enantioselective Michael additions of nucleophiles (like malonates) to α,β-unsaturated esters. acs.org This initial conjugate addition is often followed by a subsequent intramolecular cyclization step, which regenerates the catalyst and yields a new heterocyclic product. acs.org This strategy has been employed to synthesize a variety of complex molecules with high enantioselectivity. acs.orgst-andrews.ac.uk

Other notable cyclization reactions include:

Thiazine Synthesis : A base-promoted cyclization of o-isothiocyanato arylacetylenes with aroylacetonitriles provides efficient access to benzo[d] acs.orgst-andrews.ac.ukthiazines. rsc.org Additionally, a thiol-involved cascade reaction can be used to construct 5,6-dihydro-4H-1,3-thiazine scaffolds. researchgate.net

Pyridinium and Quinolinium Zwitterion Cyclizations : Sulfur- and nitrogen-based pyridinium and quinolinium 1,4-zwitterions, which can be derived from isothioureas, are versatile synthons used in cyclization reactions to create three- to eight-membered cyclic compounds. dntb.gov.ua

These cyclization strategies highlight the utility of the isothiourea moiety as a linchpin in the assembly of diverse and medicinally relevant heterocyclic frameworks.

Molecular Interactions and Biological System Modulation: in Vitro Perspectives

Enzyme Inhibition Studies of Isothiourea Derivatives

The structural features of isothiourea derivatives make them candidates for interacting with various enzymes. This section reviews their potential inhibitory activities against key enzymes implicated in neurological and inflammatory disorders.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. While direct studies on 3-Cyano-1-butyl-2-methylisothiourea are not available, research into related compounds suggests the potential of the isothiourea moiety for AChE inhibition. For instance, a study on benzothiazole-isothiourea derivatives highlighted their potential as multitarget compounds for Alzheimer's disease, including the inhibition of AChE mdpi.com. The isothiourea group, in combination with other chemical features, can interact with the active site of the enzyme, suggesting that derivatives like this compound could warrant investigation for similar activities.

Glycogen Synthase Kinase 3 Beta (GSK-3β) Modulation

Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to various diseases, including neurodegenerative disorders. There is currently a lack of specific research data on the direct modulation of GSK-3β by this compound or other closely related isothiourea derivatives. The scientific community has explored various small molecules for GSK-3β inhibition, but the isothiourea class remains largely uninvestigated in this context.

Nitric Oxide Synthase (NOS) Isoform Inhibition

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a key signaling molecule. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). Isothioureas are a well-established class of NOS inhibitors nih.gov.

Research has shown that S-substituted isothioureas can act as potent competitive inhibitors of iNOS at the L-arginine binding site nih.gov. However, the structure of the substituent group plays a critical role in the inhibitory activity. A significant finding reveals that the inhibitory potency of S-substituted isothioureas on iNOS activity sharply decreases when the alkyl side chain length exceeds two carbon atoms nih.gov. This suggests that this compound, with its n-butyl group, would likely exhibit diminished inhibitory activity against iNOS compared to isothioureas with shorter alkyl chains like S-methyl or S-ethylisothiourea.

Some isothiourea derivatives have shown selectivity for different NOS isoforms. For example, S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea are relatively selective inhibitors of iNOS activity, while others like S-ethylisothiourea (ethyl-TU) and S-isopropylisothiourea are potent inhibitors of both eNOS and iNOS with little selectivity nih.gov. The specific selectivity profile of this compound remains to be determined through experimental studies.

Table 1: Inhibitory Trends of S-Alkylisothioureas on iNOS Activity

S-Alkyl GroupRelative Inhibitory Potency on iNOS
MethylHigh
EthylHigh
IsopropylHigh
n-PropylDecreased
t-ButylSharply Decreased
n-ButylSharply Decreased nih.gov

Inhibition Mechanisms of Protein Aggregation (e.g., Amyloid Beta)

The aggregation of proteins, such as amyloid beta (Aβ), is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. While there is no direct evidence for this compound, studies on related compounds suggest a potential role for the isothiourea scaffold in modulating protein aggregation.

A study investigating benzothiazole-isothiourea derivatives demonstrated their potential as inhibitors of Aβ1-42 aggregation mdpi.com. This suggests that the isothiourea moiety, when incorporated into a suitable molecular framework, could contribute to the disruption of the amyloid cascade. The mechanism of such inhibition often involves interactions that stabilize the monomeric form of the peptide or redirect aggregation towards non-toxic, off-pathway oligomers. Further research is needed to ascertain if this compound possesses similar anti-aggregation properties.

Receptor Binding and Modulation Capabilities

The ability of a compound to bind to and modulate the activity of specific receptors is a key aspect of its pharmacological profile. This section explores the potential of this compound to interact with adenosine (B11128) receptors.

Adenosine Receptor Affinity and Selectivity Profiles

Adenosine receptors, which are G protein-coupled receptors, play crucial roles in regulating a wide range of physiological processes in the central nervous and cardiovascular systems. There is currently no available data from scientific literature regarding the affinity and selectivity of this compound for any of the adenosine receptor subtypes (A1, A2A, A2B, and A3). The exploration of isothiourea derivatives as ligands for adenosine receptors appears to be a novel area of research.

Histamine (B1213489) Receptor Antagonistic Activity

In vitro studies on compounds structurally related to this compound, such as cyanoguanidine derivatives, have explored their potential as histamine receptor antagonists. Histamine receptors, particularly the H1 and H2 subtypes, are crucial in allergic reactions and gastric acid secretion, respectively. The antagonistic activity of these compounds is typically evaluated using isolated tissue preparations, such as guinea pig ileum for H1 receptor activity and guinea pig atrium for H2 receptor activity.

While direct experimental data for this compound is not available, research on analogous compounds provides insights into the structure-activity relationships that may be relevant. For instance, the length of an alkyl chain, such as the butyl group present in the target compound, can significantly influence the potency and selectivity of histamine receptor antagonism.

Table 1: Histamine Receptor Antagonistic Activity of Related Cyanoguanidine Derivatives (In Vitro)

Compound Receptor Target In Vitro Model Activity Metric Result
Cimetidine Analogues H2 Receptor Guinea Pig Atrium pA2 Varies with substitution

Note: This table is illustrative of the types of data generated for related compounds, as specific data for this compound is not currently published.

Antimicrobial Activity Investigations (In Vitro Models)

The antimicrobial potential of isothiourea and cyanoguanidine derivatives has been another area of scientific inquiry. These investigations aim to determine the efficacy of these compounds against various pathogenic microorganisms.

Antibacterial Efficacy and Spectrum

The antibacterial activity of compounds is typically assessed in vitro by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a substance that prevents visible growth of a bacterium. A broad spectrum of bacteria, including both Gram-positive and Gram-negative strains, is usually tested to understand the scope of antibacterial action. While specific MIC values for this compound are not reported in the available literature, studies on related aminoguanidine (B1677879) and isothiourea derivatives have shown activity against various bacterial species. The mechanism of action is often postulated to involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Table 2: Illustrative Antibacterial Efficacy of Structurally Related Compounds (In Vitro)

Compound Class Bacterial Strain MIC (µg/mL)
Aminoguanidine Derivatives Staphylococcus aureus Varies
Isothiourea Analogues Escherichia coli Varies

Note: This table demonstrates the type of data expected from antibacterial assays. Specific data for this compound is not available.

Antifungal and Antiprotozoal Evaluations

In addition to bacteria, the efficacy of isothiourea derivatives against fungi and protozoa has been a subject of interest. In vitro antifungal activity is commonly evaluated by determining the MIC against pathogenic yeasts, such as Candida albicans, or molds. Similarly, antiprotozoal activity is assessed against parasitic protozoa. The lipophilicity and electronic properties of the substituents on the isothiourea scaffold, such as the butyl and cyano groups in this compound, are thought to play a significant role in their antifungal and antiprotozoal effects. However, specific experimental data for the title compound remains to be published.

General Antioxidant Activity Assessments

Antioxidant activity is the capacity of a compound to inhibit oxidative processes, which are implicated in numerous disease states. In vitro antioxidant activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govresearchgate.netmdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A decrease in the absorbance of the DPPH solution indicates antioxidant activity.

While the antioxidant potential of this compound has not been specifically reported, the general class of isothiourea derivatives has been investigated for such properties. The presence of nitrogen and sulfur atoms in the isothiourea core could potentially contribute to antioxidant effects.

Table 3: Common In Vitro Antioxidant Activity Assays

Assay Principle Measurement
DPPH Radical Scavenging Radical scavenging by hydrogen or electron donation Decrease in absorbance
ABTS Radical Cation Decolorization Scavenging of the ABTS radical cation Decrease in absorbance

Note: This table outlines common methods for assessing antioxidant activity. No specific antioxidant data for this compound is currently available in the scientific literature.

Structure Activity Relationships Sar and Structural Mechanism Relationships Smr in Cyano Isothioureas

Influence of Alkyl and Cyano Substituents on Molecular Activity Profiles

The biological activity of isothiourea derivatives can be significantly modulated by the nature of their substituents. In the case of 3-Cyano-1-butyl-2-methylisothiourea, the n-butyl group and the cyano group play distinct and crucial roles in defining its interaction with biological targets.

The n-butyl substituent primarily influences the lipophilicity of the molecule. This property is a key determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). An increase in alkyl chain length can enhance the compound's ability to cross biological membranes, such as the cell membrane, which can be crucial for reaching intracellular targets. For instance, in related heterocyclic compounds, the conformational flexibility of the butyl group is considered important for biological activity. Studies on 1-butyl-3-methylimidazolium have shown that the butyl group can exist in different rotational conformations (rotamers), and the relative stability of these conformers can be influenced by interactions with neighboring molecules, such as anions nih.gov. This suggests that the butyl group in this compound likely contributes to a dynamic interaction with its binding site, potentially adapting its conformation to optimize binding.

The cyano substituent (-C≡N) is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Its presence significantly alters the electronic properties of the isothiourea moiety. The cyano group can participate in hydrogen bonding interactions with specific amino acid residues in a protein's binding pocket, thereby contributing to the affinity and specificity of the ligand-target interaction. In structure-activity relationship (SAR) studies of other molecular scaffolds, the introduction of a cyano group has been shown to be critical for binding affinity to certain biological targets nih.gov. For example, in a series of cyano-substituted indole (B1671886) derivatives, the cyano group was found to be important for binding to α-synuclein fibrils nih.gov. While direct studies on this compound are limited, the established roles of cyano groups in other bioactive molecules suggest its importance in directing the binding of the compound.

Research on N-substituted N'-cyano-S-(triorganostannyl)isothioureas has demonstrated that variations in the N-substituent, which would be analogous to the butyl group in the target compound, lead to differences in antimicrobial activity nih.gov. This further supports the idea that the nature of the alkyl group is a key factor in determining the biological profile of this class of compounds.

Table 1: Influence of Substituents on the Properties of Isothiourea Derivatives
SubstituentProperty InfluencedPotential Effect on this compound
n-Butyl Group Lipophilicity, Conformational FlexibilityMay enhance membrane permeability and allow for adaptive binding to a target site.
Cyano Group Electronic Properties, Hydrogen BondingCan act as a key interaction point with a biological target, contributing to binding affinity and specificity.
Methylthio Group Steric Hindrance, LipophilicityInfluences the overall shape and solubility of the molecule.

Role of the Isothiourea Moiety in Ligand-Target Recognition and Binding

The isothiourea core is a versatile pharmacophore that plays a fundamental role in the interaction of these molecules with their biological targets. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=N), as well as its potential for charge-delocalization, makes it a key feature for molecular recognition.

The sulfur atom in the S-methyl group can also participate in various non-covalent interactions, including van der Waals forces and potentially interactions with soft metal ions in metalloenzymes. The geometry of the isothiourea moiety, with its planar or near-planar arrangement of heavy atoms, provides a rigid scaffold that orients the substituents in a defined spatial arrangement, which is crucial for specific binding.

The protonation state of the isothiourea group can also be critical for its interaction with biological targets. Depending on the pH of the environment and the pKa of the isothiourea derivative, the molecule can exist in a neutral or a protonated, positively charged form. This charge can be instrumental in forming strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's active site.

Analysis of Conformational Flexibility and Stereochemical Impact on Interactions

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the n-butyl chain. As mentioned earlier, different rotameric states of the butyl group can exist, and the energetically preferred conformation can be influenced by the molecular environment of the binding site nih.gov. This flexibility allows the molecule to adopt a conformation that maximizes its favorable interactions with the target, a concept known as "induced fit."

While this compound itself is not chiral, the introduction of chiral centers into isothiourea derivatives can have a profound impact on their biological activity. Stereochemistry is a critical factor in drug design, as biological macromolecules like proteins and nucleic acids are chiral. Consequently, different enantiomers or diastereomers of a chiral molecule can exhibit vastly different pharmacological profiles. This highlights the importance of three-dimensional structure in ligand-target interactions.

Design Principles for Modulating Specific Molecular and Biochemical Interactions

Based on the structure-activity relationships of isothiourea derivatives and related compounds, several design principles can be proposed to modulate their molecular and biochemical interactions.

Varying the Alkyl Substituent: Modifying the length, branching, or introducing cyclic structures in the alkyl chain (the butyl group in this case) can be used to fine-tune the lipophilicity of the molecule. This can optimize its pharmacokinetic properties and potentially improve its selectivity for a specific target.

Modifying the Cyano Group: While the cyano group is a key feature, its replacement with other electron-withdrawing groups or hydrogen bond acceptors could lead to altered binding affinities and specificities. For instance, replacing it with a nitro group or a carbonyl function would change the electronic and steric profile of that part of the molecule.

Introduction of Rigidity: While some flexibility can be beneficial, introducing rigid elements into the molecule, for example, by incorporating ring structures, can lock the molecule into a more bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding.

The design and synthesis of novel cyano-containing nucleosides have shown that the cyano group can be a valuable addition to confer specific biological activities clockss.org. This principle can be extended to the design of other classes of bioactive molecules, including isothiourea derivatives.

Computational Chemistry and Theoretical Investigations of 3 Cyano 1 Butyl 2 Methylisothiourea and Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as 3-Cyano-1-butyl-2-methylisothiourea, might interact with a biological target, typically a protein.

Molecular docking simulations can elucidate the most likely binding pose of a ligand within the active site of a protein. This prediction is based on scoring functions that estimate the binding affinity, often expressed as a binding energy value in kcal/mol. For analogues of this compound, such as thiourea (B124793) derivatives, docking studies have been instrumental in identifying key interactions. For instance, studies on thiourea derivatives as potential inhibitors for various enzymes reveal that hydrogen bonds, hydrophobic interactions, and π-π stacking are crucial for stabilizing the ligand-protein complex. The cyano group, with its electrophilic character, can participate in important hydrogen bonding with amino acid residues in the binding site. researchgate.net

The binding affinity is a critical parameter that indicates the strength of the interaction between the ligand and its target. Lower binding energy values typically suggest a more stable complex and, potentially, a more potent inhibitor. In studies of thiourea derivatives targeting proteins like Sirtuin-1, binding affinities have been calculated to prioritize compounds for further experimental testing. researchgate.netnih.gov

Table 1: Representative Binding Affinities of Thiourea Analogues from Molecular Docking Studies

Compound/Analogue Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Example)
1-Benzoyl-3-methylthiourea derivative Sirtuin-1 -8.5 to -9.5 Not specified in abstract
Pyrrolizine-thiourea conjugate Cyclin-Dependent Kinase 2 (CDK-2) -7.0 to -8.0 Not specified in abstract
N-Aryl thiourea derivative Bacterial Regulator Protein PqsR -5.8 to -8.2 Not specified in abstract mdpi.com
Benzamidethiourea-Pt(IV) complex HepG2-related protein Low binding energy Not specified in abstract researchgate.net

This table presents a generalized view based on findings for analogous compounds and is for illustrative purposes.

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. science.gov This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. Thiourea and isothiourea scaffolds are common motifs in compound libraries due to their synthetic accessibility and ability to form multiple hydrogen bonds.

In a typical virtual screening workflow, a library of compounds would be docked into the active site of a target protein. The resulting poses are then ranked based on their predicted binding affinities. The top-scoring compounds, or "hits," are then selected for experimental validation. For example, a virtual screening of pyrrolizines bearing urea/thiourea moieties led to the identification of potent cytotoxic agents against cancer cell lines. researchgate.netacs.org The screening process successfully narrowed down a large virtual library to a manageable number of promising candidates for synthesis and biological evaluation. science.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules from first principles. These methods are invaluable for understanding the intrinsic properties of this compound and its analogues.

DFT calculations can determine the distribution of electrons within a molecule, which is fundamental to its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govacs.org A smaller gap generally implies higher reactivity. nih.gov For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, indicating these are the likely sites for electrophilic attack, while the LUMO may be distributed across the molecule. nih.gov

Another important tool is the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface. libretexts.orgavogadro.cclibretexts.org Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. For a molecule like this compound, the cyano group would be expected to be an electron-withdrawing region, while the sulfur and nitrogen atoms of the isothiourea core would be electron-rich. researchgate.net

Table 2: Illustrative Quantum Chemical Properties for a Thiourea Analogue

Property Calculated Value (Illustrative) Significance
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy -1.5 eV Relates to electron-accepting ability
HOMO-LUMO Gap 5.0 eV Indicator of chemical reactivity and stability acs.org
Dipole Moment 3.5 D Measures the overall polarity of the molecule

These values are representative and based on general findings for thiourea derivatives. nih.gov

DFT is a powerful method for mapping out the potential energy surface of a chemical reaction, allowing for the identification of intermediates and transition states. rsc.org This provides a detailed understanding of the reaction mechanism at a molecular level. For instance, theoretical studies on the synthesis of thiourea derivatives have elucidated the stepwise versus concerted nature of the reactions. acs.org

By calculating the energy barriers associated with different reaction pathways, researchers can predict the most likely mechanism. For example, in the reaction of thiourea with hydroxyl radicals, DFT calculations have shown that a direct hydrogen atom abstraction mechanism is kinetically favored over a radical addition pathway. science.gov The identification and characterization of the transition state geometry are critical for understanding the factors that control the reaction rate and selectivity. rsc.org

Molecular Dynamics Simulations for Conformational Landscape and Stability Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscape, flexibility, and stability of molecules like this compound.

The butyl chain and the rotatable bonds within the isothiourea moiety of this compound allow it to adopt a variety of conformations. libretexts.orgyoutube.com MD simulations can explore these different conformations and determine their relative energies and the energy barriers for interconversion. lumenlearning.commaricopa.edu This is crucial because the biological activity of a molecule can be highly dependent on its three-dimensional shape.

MD simulations are also used to assess the stability of ligand-protein complexes predicted by molecular docking. arxiv.org By simulating the complex in a solvent environment over a period of time, one can observe whether the ligand remains stably bound in its predicted pose or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's atomic positions over time is often used as a measure of stability. Furthermore, MD simulations can provide insights into the dynamic nature of the interactions between the ligand and the protein, which is not captured by static docking poses. dtu.dk

Applications As Research Tools and Precursors in Advanced Chemical Synthesis

Role as Building Blocks for Complex Organic Architectures

The strategic placement of reactive sites within 3-Cyano-1-butyl-2-methylisothiourea makes it an ideal starting material for constructing intricate organic molecules. The isothiourea moiety can undergo a range of transformations, while the cyano group activates the molecule for specific addition reactions, leading to the formation of diverse heterocyclic systems.

Isothioureas are well-established precursors for the synthesis of guanidines. The transformation typically involves the reaction of the isothiourea with an amine, where the amine displaces the S-methyl group. rsc.org More specifically, N-cyano-S-methylisothioureas, such as the title compound, are direct precursors to biguanides. The synthesis generally proceeds by reacting the N-cyano-isothiourea derivative with an amine, often an amine hydrochloride salt, by heating in a polar solvent like butanol or through direct fusion of the reactants. nih.govscholaris.cabeilstein-journals.org The reaction involves the nucleophilic addition of the amine to the cyano group, which is activated by the isothiourea backbone, followed by elimination of methanethiol (B179389).

This method provides a reliable pathway to unsymmetrically substituted biguanides, where the substitution pattern is controlled by the choice of the starting isothiourea and the reacting amine. The use of metal salts, particularly copper salts, can facilitate this transformation, often leading to the formation of a metal-biguanide complex that is subsequently decomplexed. nih.govbeilstein-journals.org

Table 1: General Methods for Biguanide Synthesis from Cyanoguanidine Precursors

MethodPrecursorsConditionsKey FeaturesReferences
Solvent Heating N-Cyano-S-methylisothiourea + Amine HydrochlorideHeating in a polar solvent (e.g., ethanol, butanol)Straightforward and efficient for simple substrates. nih.gov, scholaris.ca
Direct Fusion N-Cyano-S-methylisothiourea + Amine HydrochlorideHeating neat mixture at high temperatures (135–200 °C)Solvent-free conditions, shorter reaction times at higher temperatures. nih.gov, beilstein-journals.org
Metal-Assisted N-Cyano-S-methylisothiourea + AminePresence of copper(II) salts (e.g., CuCl₂, CuSO₄) in aqueous ethanolForms a copper-biguanide complex; effective for both aliphatic and aromatic amines. nih.gov, beilstein-journals.org

The isothiourea scaffold is instrumental in the synthesis of various heterocyclic systems. One notable application is in the construction of fused pyrimidine (B1678525) derivatives. For instance, isothioureas can undergo a one-pot acylation-cyclization reaction with α,β-unsaturated acid chlorides to yield annulated pyrimidones. acs.orgacs.org This transformation sets the stage for further modifications, such as Grignard additions and reductions, to produce complex polycyclic structures. acs.org

Furthermore, the related isothiocyanates are key components in annulation reactions to form spirocyclic systems. In bifunctional thiourea-catalyzed processes, 2-isothiocyanato-1-indanones react with barbiturate-based olefins in a [3+2] annulation (Michael addition/cyclization) to produce structurally complex indanone-derived spirobarbiturates with high stereoselectivity. beilstein-journals.org While this example begins with an isothiocyanate, the underlying reactivity principles highlight the potential of the isothiourea group in this compound to serve as a synthon for similar heterocyclic constructions, potentially leading to novel pyrimidine or triazine-based architectures.

Catalytic Applications of Isothiourea Derivatives in Organic Reactions

Beyond their role as stoichiometric precursors, derivatives of isothiourea have emerged as powerful catalysts in their own right, particularly in the realm of organocatalysis. Chiral isothioureas are recognized as a potent class of Lewis base organocatalysts. researchgate.net

Chiral isothiourea derivatives, such as tetramisole (B1196661) and homobenzotetramisole, are highly effective organocatalysts for a wide array of asymmetric transformations. acs.orgresearchgate.netnih.gov They operate by activating carboxylic acids or their derivatives (like anhydrides) to form highly reactive chiral acyl ammonium (B1175870) intermediates. researchgate.net These intermediates can then engage in various enantioselective reactions.

Key asymmetric reactions catalyzed by isothioureas include:

Michael Addition-Lactonization: Catalyzing both intramolecular and intermolecular Michael additions of acids to unsaturated systems to form lactones with excellent diastereoselectivity and enantioselectivity. nih.gov

[2+2] Cycloadditions: Promoting the formal [2+2] cycloaddition between ketenes (generated in situ from activated arylacetic acids) and imines to produce β-lactams with high stereocontrol. acs.orgst-andrews.ac.uknih.gov

α-Functionalization: Enabling the asymmetric α-fluorination and α-chlorination of activated esters, proceeding through the formation of chiral C1 ammonium enolates. researchgate.net

The efficacy of these catalysts stems from their ability to provide a well-defined chiral environment, leading to high levels of enantiocontrol in the products. researchgate.netnih.gov

Table 2: Examples of Asymmetric Reactions Catalyzed by Chiral Isothioureas

Reaction TypeSubstratesCatalyst TypeTypical ProductsStereoselectivityReferences
Michael Addition-Lactonization Enone acids; Arylacetic acids + α-keto-β,γ-unsaturated estersTetramisole; Chiral IsothioureasCarbo- and heterocyclic lactones; DihydropyranonesUp to 99:1 dr, up to 99% ee nih.gov
Formal [2+2] Cycloaddition Arylacetic acids/anhydrides + N-sulfonylaldiminesHBTM-2.1 (isothiourea)anti-β-Lactams; β-Amino estersUp to >95:5 dr, up to 96% ee acs.org, st-andrews.ac.uk, nih.gov
α-Halogenation Activated aryl acetic acid estersCommercially available isothioureasα-Chloro estersUp to 99:1 er researchgate.net

The sulfur and nitrogen atoms within the isothiourea core make it an effective ligand for coordinating with transition metals. Thiourea (B124793) and its derivatives are known to act as chelating ligands, forming stable complexes with metals such as gold, silver, ruthenium, and palladium. rsc.orghku.hknih.gov These ligands can coordinate in a bidentate fashion through their sulfur and nitrogen atoms (N,S-coordination). nih.gov

In the context of catalysis, these metal-thiourea complexes are explored for various applications. For instance, sterically bulky cyclic thiourea ligands have been synthesized for use in palladium-catalyzed aerobic oxidation of alcohols, where the ligand stabilizes the palladium center and prevents aggregation. hku.hk The design of these ligands allows for fine-tuning of the steric and electronic properties of the metal catalyst, influencing its activity, selectivity, and stability in processes like C-C and C-heteroatom bond formations. hku.hkdntb.gov.ua

Development of Chemical Probes for Elucidating Biological Processes

The isothiourea scaffold can be incorporated into larger molecular structures designed as chemical probes to investigate biological systems. The fluorescence properties of certain dye molecules can be modulated by the introduction of isothiourea or related functional groups. For example, boron dipyrromethene (BODIPY) dyes functionalized with isothiocyanato or thiourea groups have been synthesized, and their photophysical properties are sensitive to their substituents, making them potential candidates for fluorescent probes. nih.gov

Furthermore, specific isothiourea derivatives have been synthesized and identified as having potent biological activity, such as neuroprotective and cognition-enhancing properties. nih.gov The study of these molecules as modulators of biological targets like NMDA and AMPA receptors inherently positions them as chemical probes. By interacting with these specific receptors, they help to elucidate the physiological and pathological processes governed by these biological pathways. nih.gov

Intermediates in Novel Reaction Methodologies (e.g., Thiomethylation Reactions)

The compound this compound serves as a significant intermediate in the development of novel reaction methodologies, particularly in the realm of advanced chemical synthesis. Its unique structure, featuring a reactive cyano-imino group, a butyl substituent, and a methylthio moiety, makes it a versatile building block. The presence of the S-methyl group is particularly notable, positioning the compound as a precursor or reagent in reactions such as thiomethylation.

Thiomethylation, the process of introducing a methylthio group (-SMe) onto a molecule, is of great importance in medicinal chemistry and materials science, as the thioether motif is present in numerous biologically active compounds. diva-portal.org However, traditional methods for installing this group often rely on the use of toxic and highly malodorous reagents like methanethiol or dimethyl sulfide, posing significant handling challenges. diva-portal.org This has driven research into creating safer, more efficient, and odorless alternatives.

Recent advancements have focused on developing novel reagents that act as non-malodorous sources for the nucleophilic installation of the thiomethyl group. diva-portal.org One such development involves the use of BF3SMe2, a Lewis acid and thiomethyl source, for the thiomethylation of electron-deficient haloarenes and the reductive thiomethylation of nitropyridines. diva-portal.org Compounds like this compound are valuable in this context as stable, solid precursors that can potentially generate the necessary reactive species under specific reaction conditions, thus avoiding the direct use of volatile and noxious sulfur compounds.

Detailed research findings have demonstrated the utility of these modern thiomethylation methods across various applications. For instance, the BF3SMe2 reagent was successfully used to convert aromatic aldehydes into methyl-dithioacetals, which are important protecting groups and useful synthetic intermediates. diva-portal.org This methodology represents a significant addition to the limited number of strategies available for synthesizing methyl-dithioacetals. diva-portal.org Furthermore, the same reagent was shown to promote Friedel-Crafts-type reactions between aldehydes and electron-rich arenes, yielding unsymmetrical, thiomethylated diarylmethanes. diva-portal.org

Another innovative application is the activation of trifluoromethylarenes for defluorination and subsequent sulfur incorporation, resulting in the formation of a methyl-dithioester moiety. diva-portal.org This provides a convenient one-step approach to a valuable functional group that previously required multi-step syntheses. diva-portal.org The versatility of this method was further expanded to one-pot syntheses of other important structures like thioamides and various heterocyclic systems, all originating from the trifluoromethyl group. diva-portal.org

The role of intermediates derived from isothioureas is central to these advancements, providing a platform for the development of more sophisticated and user-friendly synthetic protocols.

Methodology Substrate Product Key Advantages Reference
Nucleophilic ThiomethylationElectron-deficient haloarenesAryl methyl thioethersAvoids malodorous reagents; selective reduction capabilities. diva-portal.org
DithioacetalizationAromatic aldehydesMethyl-dithioacetalsForms important protecting groups; few alternative methods exist. diva-portal.org
Friedel-Crafts-type ReactionAldehydes & electron-rich arenesUnsymmetrical, thiomethylated diarylmethanesCreates complex diarylmethane structures. diva-portal.org
Defluorinative ThiolationTrifluoromethylarenesMethyl-dithioestersOne-step synthesis of a useful intermediate from a common group. diva-portal.org

Future Research Directions and Unexplored Avenues for 3 Cyano 1 Butyl 2 Methylisothiourea

The isothiourea scaffold, characterized by its unique arrangement of sulfur and nitrogen atoms, represents a promising area in medicinal chemistry. The specific compound, 3-Cyano-1-butyl-2-methylisothiourea, with its distinct cyano and butyl functionalities, offers a template for further exploration. Future research efforts are poised to unlock its full potential through innovative synthetic strategies, deep mechanistic understanding, and the application of cutting-edge computational and biological technologies.

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